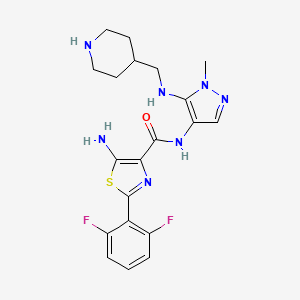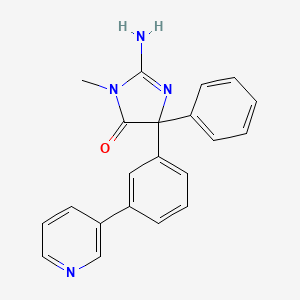![molecular formula C20H22F3N5O3S B10836871 [(1R)-7-methylsulfonyl-1-propan-2-yl-2-[4-(trifluoromethyl)pyrimidin-2-yl]-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-yl]methanol](/img/structure/B10836871.png)
[(1R)-7-methylsulfonyl-1-propan-2-yl-2-[4-(trifluoromethyl)pyrimidin-2-yl]-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “US9006244, E2a” is a small molecular drug known for its role as a liver X receptor modulator . It has been studied for its potential therapeutic applications, particularly in the context of metabolic and inflammatory diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “US9006244, E2a” involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed in the available literature .
Industrial Production Methods: Industrial production methods for “US9006244, E2a” typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods are designed to be cost-effective and scalable, adhering to stringent quality control standards .
Chemical Reactions Analysis
Types of Reactions: “US9006244, E2a” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different pharmacological properties.
Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially altering its activity
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products: The major products formed from these reactions include various derivatives of “US9006244, E2a” with modified chemical structures and potentially different biological activities .
Scientific Research Applications
“US9006244, E2a” has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study liver X receptor modulation and its effects on lipid metabolism.
Biology: Investigated for its role in regulating gene expression and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications in treating metabolic disorders, inflammatory diseases, and certain types of cancer.
Industry: Utilized in the development of new drugs and therapeutic agents targeting liver X receptors
Mechanism of Action
The mechanism of action of “US9006244, E2a” involves its interaction with liver X receptors, which are nuclear receptors that regulate the expression of genes involved in lipid metabolism and inflammation. By modulating these receptors, the compound can influence various biological processes, including cholesterol homeostasis and inflammatory responses .
Comparison with Similar Compounds
- SCHEMBL15272683
- CHEMBL3672844
- US9073931
Comparison: “US9006244, E2a” is unique in its high affinity for liver X receptors and its specific modulatory effects on gene expression. Compared to similar compounds, it has shown distinct pharmacological properties and potential therapeutic benefits .
Properties
Molecular Formula |
C20H22F3N5O3S |
|---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
[(1R)-7-methylsulfonyl-1-propan-2-yl-2-[4-(trifluoromethyl)pyrimidin-2-yl]-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-yl]methanol |
InChI |
InChI=1S/C20H22F3N5O3S/c1-11(2)17-18-25-13-8-12(10-29)15(32(3,30)31)9-14(13)27(18)6-7-28(17)19-24-5-4-16(26-19)20(21,22)23/h4-5,8-9,11,17,29H,6-7,10H2,1-3H3/t17-/m1/s1 |
InChI Key |
CABUZECPUSGGRX-QGZVFWFLSA-N |
Isomeric SMILES |
CC(C)[C@@H]1C2=NC3=C(N2CCN1C4=NC=CC(=N4)C(F)(F)F)C=C(C(=C3)CO)S(=O)(=O)C |
Canonical SMILES |
CC(C)C1C2=NC3=C(N2CCN1C4=NC=CC(=N4)C(F)(F)F)C=C(C(=C3)CO)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[2-hydroxy-4-(4-methylphenyl)benzoyl]amino]acetic acid](/img/structure/B10836808.png)
![6-(4-fluorophenyl)sulfanyl-2-(1H-indol-5-ylamino)-8-methylpyrido[2,3-d]pyrimidin-7-one](/img/structure/B10836811.png)
![1-[(4-Aminophenyl)methyl]-3-[2-[2-(2-methoxyphenyl)pyrrolidin-1-yl]-2-oxoethyl]urea](/img/structure/B10836826.png)
![[(1-Benzyl-5-hydroxy-3-methyl-2-oxo-1,2-dihydro-[1,7]naphthyridine-6-carbonyl)-amino]-acetic acid](/img/structure/B10836830.png)
![3-[(1,3-Dibenzyl-5-hydroxy-2-oxo-8-pyridin-3-yl-1,2-dihydro-[1,7]naphthyridine-6-carbonyl)-amino]-propionic acid](/img/structure/B10836831.png)
![3-Methyl-5-(2-methylpropyl)-2-[1,4,6,7-tetrahydroxy-3-methyl-5-(2-methylpropyl)naphthalen-2-yl]naphthalene-1,4,6,7-tetrone](/img/structure/B10836839.png)
![2-[2-Chloro-5-cyano-3-(3-hydroxypyrrolidin-1-yl)anilino]-4-(cyclopropylamino)imidazo[2,1-f][1,2,4]triazine-7-carbonitrile](/img/structure/B10836846.png)
![N-[4-[(1R,3R,4R,5S)-3-amino-4-methoxy-5-methylcyclohexyl]pyridin-3-yl]-6-[2,6-difluoro-4-(4-hydroxyoxan-4-yl)phenyl]-5-fluoropyridine-2-carboxamide](/img/structure/B10836849.png)
![3-Methyl-5-(2-phenylacetyl)-2-[1,4,6,7-tetrahydroxy-3-methyl-5-(2-phenylacetyl)naphthalen-2-yl]naphthalene-1,4,6,7-tetrone](/img/structure/B10836854.png)
![4-(2-ethylbutyl)-N-[3-(4-fluorophenoxy)phenyl]-4-hydroxypiperidine-1-carboxamide](/img/structure/B10836859.png)
![1-[4-[3-[[4-(2-ethylbutyl)-4-hydroxypiperidine-1-carbonyl]amino]-5-(4-fluorophenoxy)phenoxy]phenyl]cyclopropane-1-carboxylic acid](/img/structure/B10836861.png)
![2-[(3-Cyano-1-methylindazol-5-yl)amino]-4-(cyclopropylamino)imidazo[2,1-f][1,2,4]triazine-7-carbonitrile](/img/structure/B10836865.png)

